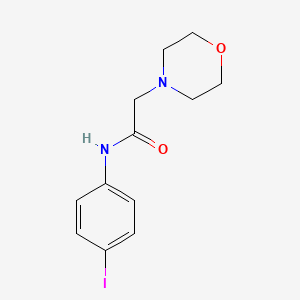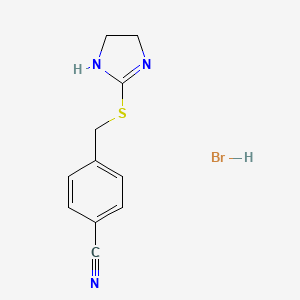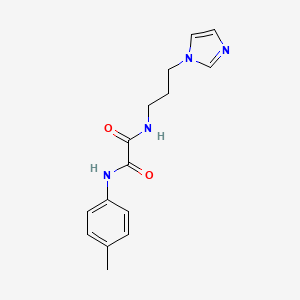
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide is a compound that features an imidazole ring, a propyl chain, and a p-tolyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Applications De Recherche Scientifique
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide typically involves the formation of the imidazole ring followed by the attachment of the propyl chain and the p-tolyl group. One common method for synthesizing imidazole derivatives is the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde . The propyl chain can be introduced through alkylation reactions, and the p-tolyl group can be attached via acylation reactions.
Industrial Production Methods
Industrial production of imidazole derivatives often involves multicomponent reactions conducted under optimized conditions to maximize yield and efficiency . Catalysts such as transition metals and ionic liquids are frequently used to facilitate these reactions. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also becoming increasingly popular in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.
Mécanisme D'action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity . The compound can also form hydrogen bonds with biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic biological targets .
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-3-5-13(6-4-12)18-15(21)14(20)17-7-2-9-19-10-8-16-11-19/h3-6,8,10-11H,2,7,9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVRZIIODZHBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2472107.png)
![4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride](/img/structure/B2472110.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2472113.png)
![N-(2-(diethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2472114.png)
![methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2472115.png)
![N-(4-ethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2472116.png)
![(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2472117.png)
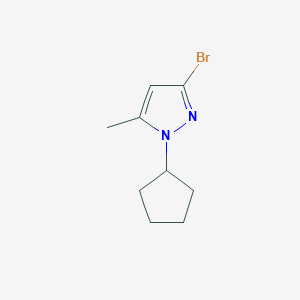
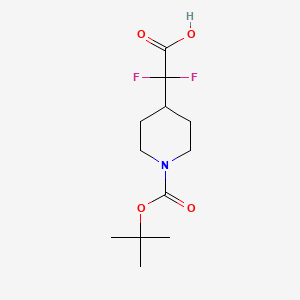
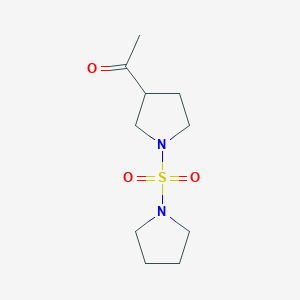
![N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2472125.png)
